5-Chloro-2-propoxybenzoic acid

概要

説明

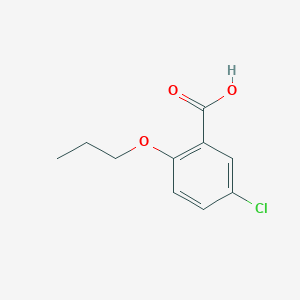

5-Chloro-2-propoxybenzoic acid is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the 5th position is replaced by a chlorine atom, and the hydrogen atom at the 2nd position is replaced by a propoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-propoxybenzoic acid typically involves the reaction of 5-chlorosalicylic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

化学反応の分析

Substitution Reactions

The chloro substituent at the 5-position undergoes nucleophilic aromatic substitution, particularly under basic conditions. Key examples include:

-

Amine Substitution : Reaction with primary or secondary amines (e.g., piperazine) replaces the chlorine atom, forming amide derivatives. This is analogous to methods described in patent US6200980B1, where similar benzoic acid derivatives undergo substitution with nucleophiles .

-

Thiol Substitution : Thiols or thiolates can displace the chloro group, generating sulfur-containing derivatives.

Typical Reagents :

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Nucleophilic Substitution | Piperazine, triethylamine (base) | Amide derivatives |

| Thiol Substitution | Thiophenol, K₂CO₃ | Thioether derivatives |

Reduction of the Carboxylic Acid Group

The carboxylic acid group (-COOH) can be reduced to a primary alcohol (-CH₂OH) using standard reducing agents:

-

Lithium Aluminum Hydride (LiAlH₄) : Converts the acid to the corresponding alcohol under anhydrous ether conditions .

-

Borane-Tetrahydrofuran (BH₃·THF) : Selectively reduces the carboxylic acid while preserving other functional groups.

Mechanism :

The reaction proceeds via a two-electron transfer, with the hydride attacking the carbonyl carbon. This is consistent with general carboxylic acid reduction mechanisms .

Esterification

The carboxylic acid group readily forms esters via acid-catalyzed reactions with alcohols:

-

Alcohol : Methanol, ethanol, or higher alcohols.

-

Catalyst : H₂SO₄ or DCC (N,N'-dicyclohexylcarbodiimide) for milder conditions.

Applications :

Ester derivatives are used in pharmaceutical synthesis to modulate bioavailability or improve solubility .

Decarboxylation

Heating the compound under basic or acidic conditions can lead to decarboxylation, yielding 2-propoxy-5-chlorotoluene:

Reaction Conditions :

-

Base : Sodium hydroxide in aqueous ethanol.

-

Acid : Concentrated HCl with copper chromite catalyst.

This reaction is less commonly explored but highlights the compound’s versatility in losing CO₂ under thermal stress .

Condensation Reactions

The carboxylic acid group participates in condensation reactions, such as amide formation or coupling with alcohols/alkyl halides. For example:

-

Amide Synthesis : Reaction with amines under coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Ester Synthesis : As discussed earlier.

Cocrystallization

While not directly addressed in the provided sources, benzoic acid derivatives are known to form cocrystals with nitrogen-rich molecules (e.g., pyridines). This property, observed in related compounds like 4-methoxybenzoic acid , suggests potential applications in crystal engineering or drug formulation.

Mechanism of Action in Reactions

The compound’s reactivity is influenced by its substituents:

-

Chloro Group : Acts as a leaving group in substitution reactions.

-

Propoxy Group : Enhances solubility in organic solvents, favoring reactions in non-polar media.

-

Carboxylic Acid : Dominates reactivity due to its strong electron-withdrawing effect.

科学的研究の応用

Medicinal Chemistry

5-Chloro-2-propoxybenzoic acid has been studied for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in metabolic pathways. Notable applications include:

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes critical for various biological processes, making it a candidate for drug development targeting metabolic disorders.

- Therapeutic Roles : The compound has shown promise in treating conditions such as anxiety, depression, and other neurological disorders by modulating neurotransmitter systems .

Agrochemicals

In agricultural science, this compound is being explored for its herbicidal properties. Its structural features allow it to interact with plant growth regulators, potentially influencing plant metabolism and growth patterns.

Structure-Activity Relationship Studies

The compound serves as a valuable scaffold for developing new analogs with enhanced biological activity. Research has focused on modifying its structure to improve binding affinities and selectivity towards biological targets .

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of this compound on human histone deacetylases (HDACs). Results indicated significant inhibition at low concentrations, suggesting potential use in cancer therapy by altering gene expression through epigenetic mechanisms .

Case Study 2: Agrochemical Application

Research conducted on the herbicidal efficacy of this compound demonstrated its ability to inhibit the growth of certain weed species while promoting crop health. Field trials indicated a favorable safety profile for non-target plants, supporting its use as an environmentally friendly herbicide.

作用機序

The mechanism of action of 5-Chloro-2-propoxybenzoic acid involves its interaction with specific molecular targets and pathways. The chlorine and propoxy groups contribute to its reactivity and ability to form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .

類似化合物との比較

Similar Compounds

- 5-Bromo-2-propoxybenzoic acid

- 5-Chloro-2-methoxybenzoic acid

- 5-Chloro-2-fluorobenzoic acid

- 3-Amino-4-propoxybenzoic acid

Uniqueness

5-Chloro-2-propoxybenzoic acid is unique due to the presence of both chlorine and propoxy groups, which impart distinct chemical and biological propertiesCompared to similar compounds, it offers a unique balance of hydrophobicity and electronic effects, making it a valuable intermediate in organic synthesis and pharmaceutical research .

生物活性

5-Chloro-2-propoxybenzoic acid (CAS Number: 62176-15-2) is an organic compound with a molecular formula of C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol. It features a chloro substituent at the fifth position and a propoxy group at the second position of the benzoic acid structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The presence of chlorine and propoxy groups enhances its reactivity and ability to form hydrogen bonds with biological molecules, which can modulate enzyme activity, receptor binding, and signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects, making it a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects : Its potential to inhibit inflammatory pathways suggests applications in treating inflammatory diseases.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial for drug development targeting metabolic pathways.

The mechanism of action involves interactions with specific molecular targets. The chlorine atom enhances the compound's ability to engage in various biochemical interactions, leading to modulation of cellular processes. This includes inhibition of enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains | , |

| Anti-inflammatory | Modulates inflammatory responses in vitro | |

| Enzyme Inhibition | Inhibits specific enzymes related to metabolic pathways | , |

Case Study: Enzyme Inhibition

A study focusing on the enzyme inhibition properties of this compound demonstrated its effectiveness against tryptophanase, an enzyme involved in tryptophan metabolism. The inhibition was quantified through kinetic assays, revealing a significant reduction in enzymatic activity at micromolar concentrations. This suggests potential applications in metabolic disorders where tryptophan metabolism is disrupted .

Applications in Drug Development

Due to its diverse biological activities, this compound is being investigated as a lead compound for drug development. Its structural analogs are being synthesized to enhance efficacy and reduce side effects. For instance, modifications to the propoxy group have shown promise in increasing potency against specific targets while maintaining safety profiles .

特性

IUPAC Name |

5-chloro-2-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGHQODAPOZTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402240 | |

| Record name | 5-chloro-2-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62176-15-2 | |

| Record name | 5-chloro-2-propoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。